Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate
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Overview
Description
(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Naphthyl Derivative: The protected amino acid is then coupled with a naphthalene derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst such as sulfuric acid or trimethylchlorosilane (TMSCl) in methanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Produces substituted naphthalene derivatives.
Scientific Research Applications
(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester depends on its specific application. In enzymatic studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The Boc protecting group provides stability during synthetic transformations, while the naphthalene ring can participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Tert-butoxycarbonylamino-3-phenylpropionic acid methyl ester: Similar structure but with a phenyl ring instead of a naphthalene ring.
(S)-2-Tert-butoxycarbonylamino-3-indolylpropionic acid methyl ester: Contains an indole ring instead of a naphthalene ring.
Uniqueness
(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific π-π interactions and steric hindrance.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZJZIQXCBCAGJ-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470661 |
Source
|
Record name | Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176896-73-4 |
Source
|
Record name | Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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